Quaternary Carbon Architecture Confers Metabolic Stability Advantage Over Des-Methyl and N-Methyl Analogs
The target compound incorporates a quaternary carbon at the 2-position of the propanamide backbone (C(CH₃)(NHCH₂CH₃)C(O)NH₂), as confirmed by SMILES analysis: CCNC(C)(Cn1nc(C)cc1C)C(N)=O . In contrast, the des-methyl analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide (CAS 1247186-47-5) bears a tertiary C–H at the equivalent position (SMILES: CCNC(Cn1nc(C)cc1C)C(N)=O) , and the N-methylamino analog (CAS 1249961-54-3) has both a smaller N-alkyl group and a tertiary center . Quaternary carbon centers are known class-wide to reduce CYP450-mediated oxidative metabolism at the alpha-position of amides by eliminating abstractable C–H bonds, a principle established across pyrazole amide RORγ modulator patents [1]. This architectural feature is not present in any of the three closest commercially available analogs.
| Evidence Dimension | Presence of quaternary carbon at α-position of amide backbone and its metabolic stability implication |
|---|---|
| Target Compound Data | Quaternary carbon present (Cq substituted with –CH₃, –NHCH₂CH₃, –CH₂-pyrazole, –C(O)NH₂); no α-C–H bond available for oxidative metabolism |
| Comparator Or Baseline | Des-methyl analog (CAS 1247186-47-5): tertiary C–H present at α-position ; N-methyl analog (CAS 1249961-54-3): tertiary C–H present ; Chloro analog (CAS 1341963-26-5): quaternary carbon present but with halogenated pyrazole |
| Quantified Difference | 0 abstractable α-C–H bonds (target) vs. 1 abstractable α-C–H bond (des-methyl and N-methyl analogs). Quantitative in vitro metabolic stability data are not publicly available for head-to-head comparison of these specific compounds; this represents a class-level inference grounded in established medicinal chemistry precedent [1]. |
| Conditions | Structural analysis by SMILES comparison and patent-derived SAR rationale; class-level metabolic stability principle from pyrazole amide RORγ modulator patent family [1] |
Why This Matters
For procurement decisions, the quaternary carbon architecture is a structural feature that distinguishes this compound from cheaper des-methyl analogs and justifies its selection when metabolic stability at the amide α-position is a critical design parameter in the synthetic route.
- [1] Beck HP, Booker SK, Bregman H, et al. Pyrazole Amide Derivative. US Patent Application US20150266824A1. Filed February 27, 2015. Describes SAR of pyrazole amide RORγ modulators with varied α-substitution. View Source
